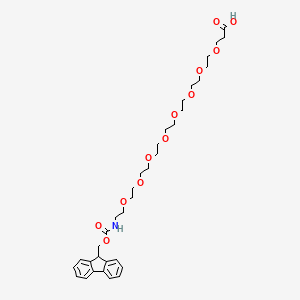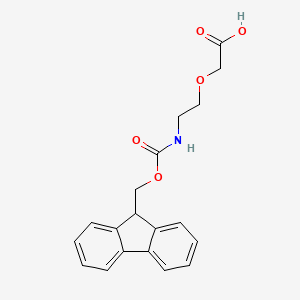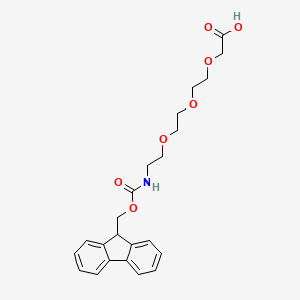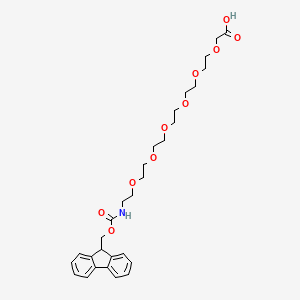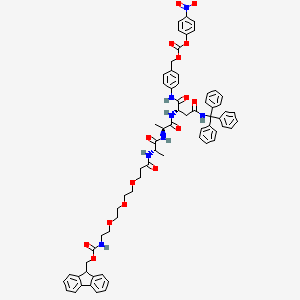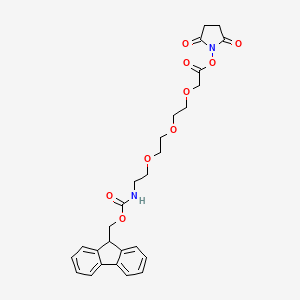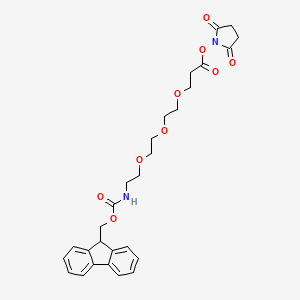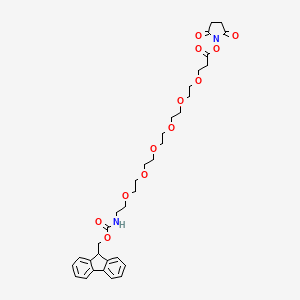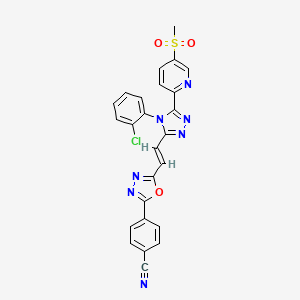
G007-LK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G007-LK es un potente e inhibidor selectivo de tankyrasa 1 y tankyrasa 2, enzimas que pertenecen al subgrupo de poli (ADP-ribosil) polimerasas. Estas enzimas regulan el ensamblaje y el desensamblaje de grandes estructuras polimerizadas. This compound ha mostrado un potencial significativo en la investigación científica, particularmente en la terapia contra el cáncer, debido a su capacidad para inhibir la vía de señalización Wnt/β-catenina .
Aplicaciones Científicas De Investigación
G007-LK tiene una amplia gama de aplicaciones en la investigación científica:
Investigación del Cáncer: Se ha demostrado que this compound inhibe el crecimiento de células de cáncer colorrectal al dirigirse a la vía de señalización Wnt/β-catenina. .
Investigación de Células Madre: This compound inhibe la proliferación de células madre intestinales LGR5+ sin alterar la morfología del tejido, lo que lo convierte en una herramienta valiosa para estudiar la biología de las células madre.
Desarrollo de Medicamentos: Debido a su alta selectividad y potencia, this compound se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a las enzimas tankyrasa
Estudios Biológicos: This compound se utiliza para estudiar el papel de las enzimas tankyrasa en varios procesos biológicos, incluida la reparación del ADN y la señalización celular
Mecanismo De Acción
G007-LK ejerce sus efectos inhibiendo tankyrasa 1 y tankyrasa 2, que están involucradas en la regulación de la vía de señalización Wnt/β-catenina. Al evitar la degradación dependiente de la poli (ADP-ribosil)ación de AXIN, this compound promueve la desestabilización de β-catenina, lo que lleva a una señalización Wnt reducida. Este mecanismo es particularmente eficaz en las células cancerosas con mutaciones en el gen de la poliposis adenomatosa coli, que dependen de la señalización Wnt para el crecimiento .
Análisis Bioquímico
Biochemical Properties
G007-LK functions as a tankyrase inhibitor by binding to the catalytic PARP domain of TNKS1/2, thereby preventing the poly(ADP-ribosyl)ation of target proteins. This inhibition leads to the stabilization of AXIN1 and AXIN2 proteins, which are negative regulators of the Wnt/β-catenin signaling pathway . By stabilizing AXIN proteins, this compound promotes the degradation of β-catenin, thereby reducing Wnt/β-catenin signaling. Additionally, this compound has been shown to inhibit the auto-poly(ADP-ribosyl)ation of TNKS1/2 with IC50 values of 46 nM and 25 nM, respectively .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In colorectal cancer cell lines with APC mutations, this compound reduces cytosolic and nuclear β-catenin levels, inhibits cell-cycle progression, reduces colony formation, and induces differentiation . In hepatocellular carcinoma (HCC) cell lines, this compound dose-dependently inhibits cell growth and downregulates the levels of YAP by upregulating AMOTL1 and AMOTL2 . Additionally, this compound inhibits the proliferation of LGR5+ intestinal stem cells without altering tissue morphology .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the catalytic activity of TNKS1/2, leading to the stabilization of AXIN proteins and subsequent degradation of β-catenin . This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of an undifferentiated state in cancer cells. Furthermore, this compound has been shown to downregulate YAP levels by upregulating AMOTL1 and AMOTL2 in HCC cell lines . The inhibition of TNKS1/2 also affects other signaling pathways, such as the Hippo pathway, contributing to its anti-tumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the inhibitory effect on LGR5+ intestinal stem cell proliferation was found to be reversible after discontinuation of this compound treatment . Additionally, this compound has been shown to maintain compound exposure in plasma and tumor xenografts for at least 16 hours after a single dose, with stabilization of AXIN proteins observed for at least 24 hours . These findings suggest that this compound has a relatively stable and sustained effect in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice bearing COLO-320DM cell xenografts, this compound administered at 20 mg/kg twice daily or 40 mg/kg daily inhibited tumor growth by 61% and 48%, respectively . Higher doses of this compound have been associated with intestinal toxicity, including reduced crypt proliferation and epithelial degeneration in the small intestine . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate protein stability through poly(ADP-ribosyl)ation. By inhibiting TNKS1/2, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins, thereby stabilizing them and promoting the degradation of β-catenin . This inhibition of Wnt/β-catenin signaling affects various metabolic processes, including cell proliferation and differentiation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In mice, this compound administered orally or through enriched chow maintains compound exposure in plasma and tissues for several hours . The compound is well-tolerated and does not cause significant weight loss or morphological changes in treated mice . These findings suggest that this compound has favorable pharmacokinetic properties, allowing for effective distribution within the body.
Subcellular Localization
This compound has been shown to localize to specific subcellular compartments, where it exerts its inhibitory effects. In SW480 colorectal cancer cells, this compound induces the formation of cytoplasmic puncta (degradasomes) containing AXIN1, AXIN2, APC, GSK3, βTrCP, TNKS1/2, β-catenin, and phospho-β-catenin . These degradasomes represent enlarged versions of the destruction complex, which is responsible for the degradation of β-catenin. The subcellular localization of this compound to these degradasomes is crucial for its inhibitory effects on Wnt/β-catenin signaling.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de G007-LK implica una serie de reacciones químicas que comienzan con materiales de partida fácilmente disponiblesLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. El producto final se somete a un riguroso control de calidad para asegurar que cumple con los estándares requeridos para la investigación y el uso terapéutico potencial .
Análisis De Reacciones Químicas
Tipos de Reacciones
G007-LK principalmente experimenta reacciones de sustitución durante su síntesis. Está diseñado para ser estable en condiciones fisiológicas, minimizando las reacciones no deseadas que podrían reducir su eficacia .
Reactivos y Condiciones Comunes
La síntesis de this compound involucra reactivos como solventes orgánicos (por ejemplo, dimetilsulfóxido), catalizadores y diversos intermediarios químicos. Las reacciones típicamente se llevan a cabo bajo temperaturas controladas y atmósferas inertes para evitar la degradación .
Principales Productos Formados
El principal producto formado durante la síntesis de this compound es el compuesto final en sí, caracterizado por su alta pureza y potencia como inhibidor de tankyrasa. Los subproductos se minimizan mediante la optimización cuidadosa de las condiciones de reacción .
Comparación Con Compuestos Similares
G007-LK es único en su alta selectividad y potencia como inhibidor de tankyrasa. En comparación con otros inhibidores de tankyrasa como XAV939, this compound muestra mayor selectividad y efectos fuera del objetivo reducidos . Compuestos similares incluyen:
This compound destaca por su estructura optimizada, alta selectividad y excelente perfil farmacocinético, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas potenciales .
Propiedades
IUPAC Name |
4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWVLHPKZNBSBE-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
